molecular formula C9H11ClO2S B3058396 1-Chloro-2-(propane-1-sulfonyl)benzene CAS No. 89265-33-8

1-Chloro-2-(propane-1-sulfonyl)benzene

Cat. No.: B3058396
CAS No.: 89265-33-8
M. Wt: 218.7 g/mol
InChI Key: REZUJFQNSOAMPW-UHFFFAOYSA-N
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Description

1-Chloro-2-(propane-1-sulfonyl)benzene is a chlorinated aromatic compound featuring a propane-1-sulfonyl group (–SO₂–CH₂CH₂CH₃) at the ortho position relative to the chlorine atom on the benzene ring. The sulfonyl group confers electron-withdrawing properties, influencing reactivity and stability, while the propane chain may enhance lipophilicity compared to shorter alkyl chains .

Properties

IUPAC Name

1-chloro-2-propylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZUJFQNSOAMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611998
Record name 1-Chloro-2-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89265-33-8
Record name 1-Chloro-2-(propane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(propane-1-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation with propane-1-sulfonyl chloride under controlled conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Sulfonation: Fuming sulfuric acid (H2SO4) is used to add additional sulfonyl groups.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products:

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Chloro-4-(methylsulfonyl)benzene
  • Molecular Formula : C₇H₇ClO₂S
  • Key Features :
    • Methylsulfonyl (–SO₂–CH₃) group at the para position.
    • Shorter alkyl chain reduces steric hindrance compared to propane.
  • Applications : Industrial intermediates; used in catalysis or polymer synthesis due to its electron-withdrawing para-substituent .
(E)-1-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene
  • Molecular Formula : C₁₄H₉Cl₂O₂S
  • Key Features :
    • Conjugated vinyl-sulfonyl linkage with a second chlorophenyl group.
    • Extended π-system enhances biological activity.
  • Applications : Exhibits antioxidant and neuroprotective effects in PC12 cells (EC₅₀: 1.0–2.5 µM) by modifying KEAP1 cysteine residues .
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
  • Molecular Formula : C₁₃H₁₀Cl₂S
  • Key Features :
    • Sulfanyl (–S–) group instead of sulfonyl (–SO₂–).
    • Lower oxidation state increases susceptibility to oxidation.
  • Applications: Potential use in pesticides or as a precursor for sulfone synthesis .
2-Chloro-1-[isocyano-(toluene-4-sulfonyl)-methyl]benzene
  • Molecular Formula : C₁₆H₁₃ClN₂O₂S
  • Key Features: Tosyl (–SO₂–C₆H₄–CH₃) and isocyano (–NC) functional groups. High steric demand due to bulky substituents.
  • Applications : Synthetic intermediate in photoredox catalysis or cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Key Properties/Applications Reference
1-Chloro-2-(propane-1-sulfonyl)benzene (Target) C₉H₁₀ClO₂S 217.69 Ortho Propane-1-sulfonyl Hypothetical: High lipophilicity
1-Chloro-4-(methylsulfonyl)benzene C₇H₇ClO₂S 190.65 Para Methylsulfonyl Industrial intermediates
(E)-1-Chloro-2-(2-((2-CP*)sulfonyl)vinyl)benzene C₁₄H₉Cl₂O₂S 317.19 Ortho Vinyl-sulfonyl Antioxidant, neuroprotection (2.5 µM)
1-Chloro-2-[(4-CP)sulfanylmethyl]benzene C₁₃H₁₀Cl₂S 269.19 Ortho Sulfanylmethyl Sulfide precursor
2-Chloro-1-[isocyano-(tosyl)-methyl]benzene C₁₆H₁₃ClN₂O₂S 340.80 Ortho Tosyl, isocyano Photoredox catalysis

*CP = chlorophenyl

Key Observations

Alkyl Chain Length: Propane-1-sulfonyl may increase solubility in non-polar solvents compared to methylsulfonyl derivatives, aiding in agrochemical formulations .

Sulfur Oxidation State :

  • Sulfanyl (–S–) analogs are more reactive toward oxidation than sulfonyl (–SO₂–) derivatives, impacting stability in storage and synthesis .

Biological Activity

1-Chloro-2-(propane-1-sulfonyl)benzene is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group and a sulfonyl moiety, which are known to enhance biological interactions. The compound's chemical structure is represented as follows:

  • Chemical Formula : C9H10ClO2S
  • CAS Number : 89265-33-8

Antimicrobial Properties

Research indicates that compounds containing sulfonyl and chloro groups often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus . The presence of the chloro group is believed to enhance the antibacterial properties by facilitating interactions with bacterial enzymes and proteins.

The mechanism by which this compound exerts its biological effects typically involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, disrupting normal cellular functions and leading to cell death.
  • Interference with Metabolic Pathways : It can interfere with metabolic pathways essential for bacterial growth, thereby exerting a bactericidal effect .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that:

  • The sulfonyl group enhances solubility and reactivity, making the compound more bioavailable.
  • The chlorine atom significantly contributes to the antimicrobial activity, as evidenced by comparative studies where analogous compounds lacking chlorine showed reduced efficacy .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various chloro-substituted sulfonamides, including derivatives similar to this compound. The results indicated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, suggesting potent antibacterial properties .
  • Antifungal Activity : In another investigation, compounds with similar structural features were tested against fungal strains such as Candida albicans. Results showed MICs ranging from 0.5 to 8 μg/mL, indicating promising antifungal activity .

Comparative Analysis

The following table summarizes the biological activities of this compound along with related compounds:

CompoundAntibacterial Activity (MIC μM)Antifungal Activity (MIC μg/mL)
This compound5Not reported
Sulfonamide Derivative A100.5
Sulfonamide Derivative B158

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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